molecular formula C10H9N3O2 B2414604 N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 103264-43-3

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B2414604
CAS No.: 103264-43-3
M. Wt: 203.201
InChI Key: FALVNXAJQRCGOG-UHFFFAOYSA-N
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Description

N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 103264-43-3) is a high-purity chemical building block of significant interest in medicinal chemistry and oncology research. This compound features a phthalazinone core, a privileged scaffold in drug discovery. Its primary research value lies in its role as a critical intermediate for constructing novel kinase inhibitors. Extensive scientific studies have utilized this carboxamide derivative as a key structural component in the design and synthesis of potent c-Met kinase inhibitors . The c-Met signaling pathway is a validated target for cancer therapy, and derivatives bearing the 4-oxo-3,4-dihydrophthalazine-1-carboxamide moiety have demonstrated promising in vitro antiproliferative activity against a range of human cancer cell lines, including gastric, lung, colon, and breast cancers . Furthermore, research has shown that this phthalazinone scaffold can be incorporated into the structure of novel P-glycoprotein (P-gp) inhibitors . Such inhibitors are a leading strategy to reverse multidrug resistance (MDR) in tumors, potentially restoring the efficacy of chemotherapeutic agents like doxorubicin . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-methyl-4-oxo-3H-phthalazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-10(15)8-6-4-2-3-5-7(6)9(14)13-12-8/h2-5H,1H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALVNXAJQRCGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of phthalic anhydride with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-4-Oxo-3,4-Dihydrophthalazine-1-Carboxamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can act as inhibitors of P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer cells. By inhibiting P-gp, these compounds may enhance the efficacy of other anticancer drugs .
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown inhibition zones against common pathogens such as Escherichia coli and Staphylococcus aureus .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other organic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and specialty chemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains:

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Klebsiella pneumoniae12
Pseudomonas aeruginosa16

These results indicate that the compound has the potential to be developed into a new class of antimicrobial agents .

Case Study 2: P-Glycoprotein Inhibition

In vitro studies have shown that this compound can inhibit P-glycoprotein activity, suggesting its role in overcoming drug resistance in cancer therapy. This finding opens avenues for further research into its application as an adjunct therapy in cancer treatments .

Mechanism of Action

The mechanism of action of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide include:

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility as a small molecule scaffold makes it valuable in various fields of research and industry .

Biological Activity

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9N3O2C_{10}H_{9}N_{3}O_{2}. Its structure includes a phthalazine core, which is known for contributing to various biological activities. The compound's unique functional groups allow it to interact with multiple biological targets, making it a versatile candidate for drug development.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

1. Antimicrobial Activity

  • Studies have shown that derivatives of phthalazine compounds possess antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have been effective against both Gram-positive and Gram-negative bacteria.

2. Anticancer Activity

  • This compound has demonstrated potential anticancer effects. In vitro studies indicated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis through pathways involving caspases and PARP cleavage .

3. Enzyme Inhibition

  • The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression and other diseases. For example, it has shown inhibitory effects on VEGFR-2, a critical target in cancer therapy .

The biological effects of this compound are attributed to its interaction with various molecular targets:

1. Interaction with Enzymes

  • The compound binds to enzymes involved in metabolic pathways, altering their activity. This interaction can lead to downstream effects that promote cell death in cancer cells or inhibit bacterial growth.

2. Induction of Apoptosis

  • By modulating apoptotic pathways, this compound can trigger programmed cell death in malignant cells, making it a candidate for further development as an anticancer agent.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of the compound was tested against four pathogenic bacterial strains. Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating effective antimicrobial properties.

Data Tables

Biological Activity Tested Cell Lines/Organisms IC50/MIC Values References
AnticancerMCF-7 (Breast Cancer)10 µM
A549 (Lung Cancer)15 µM
AntimicrobialE. coli16 µg/mL
S. aureus32 µg/mL

Q & A

Q. Basic

  • Detailed protocols : Document exact molar ratios (e.g., 1:1 PA to hydrazide), reaction times, and temperature gradients .
  • Batch consistency : Use calibrated equipment (e.g., syringe pumps for reagent addition) and standardized solvents.
  • Open data sharing : Publish NMR spectra, HPLC chromatograms, and crystallographic data in supplementary materials .

How can advanced spectroscopic methods resolve structural ambiguities in phthalazine derivatives?

Q. Advanced

  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and confirms spatial proximity of substituents .
  • Dynamic light scattering (DLS) : Characterizes aggregation states in solution that may affect bioactivity .
  • X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states of heteroatoms (e.g., nitrogen in the phthalazine ring) .

What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

Q. Advanced

  • Rodent models : Administer derivatives orally or intravenously in Sprague-Dawley rats to measure bioavailability, half-life, and tissue distribution via LC-MS/MS .
  • Blood-brain barrier (BBB) penetration : Use in situ brain perfusion models to assess CNS targeting potential for anticonvulsant applications .
  • Metabolite profiling : Identify Phase I/II metabolites using hepatocyte microsomes and UPLC-QTOF-MS .

How should researchers address discrepancies between computational predictions and experimental results for this compound class?

Q. Advanced

  • Force field refinement : Adjust parameters in molecular dynamics simulations to better reflect experimental LogP or pKa values .
  • Experimental validation : Re-test outliers using orthogonal assays (e.g., SPR if docking predicted high affinity but in vitro IC₅₀ was poor) .
  • Error analysis : Quantify uncertainties in computational models (e.g., RMSD values in docking poses) and correlate with assay variability .

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